MB-07803

Description

MB-07803 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

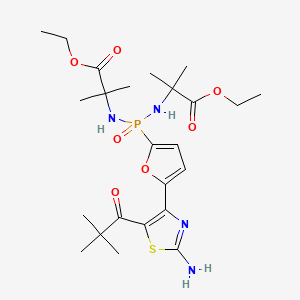

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

MB07803 is a selective inhibitor of fructose-1, 6-bisphosphatase (FBPase), a regulatory enzyme in the pathway responsible for the production of glucose in the liver, known as the gluconeogenesis pathway. By specifically inhibiting this pathway, liver glucose production should be reduced and blood sugar levels decreased in patients with diabetes, independent of insulin levels and body weight. |

|---|---|

CAS No. |

882757-24-6 |

Molecular Formula |

C24H37N4O7PS |

Molecular Weight |

556.6 g/mol |

IUPAC Name |

ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate |

InChI |

InChI=1S/C24H37N4O7PS/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32) |

InChI Key |

CTKZZUXRWBCFEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC |

Appearance |

Solid powder |

Other CAS No. |

882757-24-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MB-07803; VK-0612; MB07803; VK0612; MB 07803; VK 0612 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MB-07803 in Gluconeogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MB-07803 is a second-generation, orally bioavailable prodrug designed to target hepatic gluconeogenesis for the treatment of type 2 diabetes. Its mechanism of action centers on the potent and selective inhibition of fructose 1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenic pathway. By inhibiting FBPase, this compound effectively reduces the overproduction of glucose by the liver, a primary contributor to hyperglycemia in diabetic patients. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, preclinical efficacy in animal models, and clinical trial data in patients with type 2 diabetes.

Introduction: Targeting Hepatic Glucose Production

Excessive hepatic glucose production is a cornerstone of the pathophysiology of type 2 diabetes. While several anti-diabetic therapies exist, many do not directly target this key process. The gluconeogenesis pathway, responsible for the de novo synthesis of glucose from non-carbohydrate precursors, presents a logical and compelling target for therapeutic intervention. Fructose 1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a critical and irreversible step in this pathway. Inhibition of FBPase offers a direct mechanism to curtail hepatic glucose output.

This compound was developed by Metabasis Therapeutics as a successor to a first-generation FBPase inhibitor, MB06322 (CS-917). The design of this compound aimed to improve upon the pharmacokinetic profile and mitigate potential side effects observed with the initial compound.

Mechanism of Action: Potent Inhibition of FBPase

This compound is a prodrug that is converted in vivo to its active metabolite, MB05032. This active molecule is a potent inhibitor of FBPase.

Molecular Interaction

MB05032 acts as an allosteric inhibitor of FBPase, binding to the AMP binding site of the enzyme. This binding induces a conformational change in the enzyme, reducing its catalytic activity. The inhibition is highly specific for FBPase, minimizing off-target effects.

Biochemical Potency

The inhibitory activity of the active metabolite of this compound has been quantified, demonstrating high potency.

| Compound | Target | Parameter | Value |

| MB05032 (active metabolite) | Fructose 1,6-bisphosphatase (FBPase) | IC50 | 16 nM |

Table 1: Biochemical Potency of the Active Metabolite of this compound

Preclinical Evidence

The glucose-lowering effects of this compound and its predecessor were evaluated in the Zucker diabetic fatty (ZDF) rat, a well-established animal model for type 2 diabetes that exhibits obesity, insulin resistance, and hyperglycemia.

In Vivo Efficacy in ZDF Rats

Studies in ZDF rats demonstrated that administration of FBPase inhibitors leads to a significant reduction in blood glucose levels. While specific quantitative data for this compound in these models is not publicly available in detail, the development of this compound was predicated on its improved in vivo performance compared to the first-generation compound.

Clinical Development and Efficacy

This compound has been evaluated in clinical trials to assess its safety, tolerability, and efficacy in patients with type 2 diabetes.

Phase 2a Clinical Trial

A randomized, double-blind, placebo-controlled Phase 2a clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes.[1]

4.1.1. Study Design

-

Participants: 105 patients with type 2 diabetes.

-

Baseline Characteristics:

-

Mean Fasting Plasma Glucose (FPG): 187 mg/dL.

-

Mean HbA1c: 8.2%.

-

-

Treatment Arms:

-

Placebo

-

This compound 10 mg once daily

-

This compound 50 mg once daily

-

This compound 100 mg once daily

-

This compound 200 mg once daily

-

-

Duration: 28 days.

-

Primary Endpoint: Change in Fasting Plasma Glucose (FPG) from baseline to day 28.

4.1.2. Efficacy Results

The trial met its primary efficacy endpoint, demonstrating a statistically and clinically significant reduction in FPG in the 200 mg once-daily group compared to placebo.

| Treatment Group | Mean Change in FPG from Baseline | p-value (vs. Placebo) |

| This compound 200 mg once daily | Statistically and clinically significant reduction | 0.0177 |

Table 2: Key Efficacy Outcome from the Phase 2a Clinical Trial of this compound [1]

Note: The precise mean change in FPG was not publicly disclosed in the available resources.

A subsequent 14-day trial in patients with poorly controlled type 2 diabetes also showed dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all evaluated doses (50 mg, 200 mg, and 400 mg twice-daily).[2] Clinically and statistically significant reductions in FPG were observed at the two highest doses in this study.[2]

Safety and Tolerability

A key concern with inhibitors of gluconeogenesis is the potential for lactic acidosis. In the Phase 2a trial, fasting lactate levels in patients treated with this compound were within the normal range, and no instances of hyperlacticemia were reported.[1] The overall safety and tolerability profile of this compound was comparable to placebo.[1]

Signaling Pathways and Experimental Workflows

Gluconeogenesis Pathway and this compound Inhibition

Caption: The gluconeogenic pathway and the inhibitory action of this compound.

Clinical Trial Workflow

Caption: Workflow of the Phase 2a clinical trial for this compound.

Experimental Protocols

FBPase Inhibition Assay (General Protocol)

-

Enzyme: Recombinant human FBPase.

-

Substrate: Fructose 1,6-bisphosphate.

-

Inhibitor: MB05032 (active metabolite of this compound).

-

Assay Principle: The activity of FBPase is measured by detecting the rate of inorganic phosphate (Pi) produced from the hydrolysis of fructose 1,6-bisphosphate. A common method is a colorimetric assay, such as the malachite green assay, which forms a colored complex with Pi.

-

Procedure:

-

A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), MgCl2 (a required cofactor for FBPase), and the FBPase enzyme.

-

Varying concentrations of the inhibitor (MB05032) are added to the reaction mixture.

-

The reaction is initiated by the addition of the substrate, fructose 1,6-bisphosphate.

-

The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of Pi produced is quantified using a colorimetric reagent (e.g., malachite green).

-

The absorbance is measured using a spectrophotometer.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Glucose-Lowering Studies in ZDF Rats (General Protocol)

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats, a genetic model of type 2 diabetes.

-

Acclimatization: Animals are acclimatized to the housing conditions for a specified period before the study.

-

Treatment:

-

Vehicle control group.

-

This compound treatment group(s) at various doses, administered orally (e.g., via gavage).

-

-

Blood Sampling: Blood samples are collected at specified time points (e.g., baseline and post-dose) for the measurement of blood glucose and other metabolic parameters.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The change in blood glucose levels from baseline is calculated for each treatment group and compared to the vehicle control group to determine the glucose-lowering efficacy. Statistical analysis is performed to assess the significance of the observed effects.

Conclusion

This compound represents a targeted therapeutic approach for the treatment of type 2 diabetes by directly inhibiting hepatic gluconeogenesis. Its mechanism of action, the potent and selective inhibition of FBPase by its active metabolite MB05032, is well-supported by biochemical data. Preclinical studies in relevant animal models have demonstrated its glucose-lowering potential. Furthermore, Phase 2a clinical trial results have provided evidence of its efficacy in reducing fasting plasma glucose in patients with type 2 diabetes, with a favorable safety profile, notably the absence of hyperlacticemia. The data presented in this guide underscore the potential of FBPase inhibition as a viable strategy for the management of hyperglycemia in type 2 diabetes. Further clinical development would be necessary to fully elucidate the long-term efficacy and safety of this compound.

References

MB-07803: A Deep Dive into its Therapeutic Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

MB-07803 is an investigational small molecule drug developed by Metabasis Therapeutics as a second-generation gluconeogenesis inhibitor for the treatment of type 2 diabetes.[1][2] Its primary therapeutic target is fructose-1,6-bisphosphatase (FBPase) , a critical regulatory enzyme in the metabolic pathway responsible for hepatic glucose production.[1][3][4][5] By selectively inhibiting FBPase, this compound aims to reduce excessive glucose output from the liver, thereby lowering blood glucose levels in individuals with type 2 diabetes.[1][6][7]

This compound is a prodrug that is converted in vivo to its active form, MB-07729.[2] This active metabolite is a potent, noncompetitive inhibitor of FBPase.[2] The development of this compound as a second-generation inhibitor was aimed at improving upon the pharmacokinetic properties of its predecessor, MB-06322 (also known as CS-917).[2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of the active form of this compound (MB-07729) and the clinical trial results for this compound.

Table 1: In Vitro Inhibitory Activity of MB-07729 against FBPase

| Species | IC50 (nM) |

| Human | 31 |

| Monkey | 121 |

| Rat | 189 |

Data sourced from MedchemExpress, citing a publication by Paul D. van Poelje, et al.[2]

Table 2: Phase 2a Clinical Trial Results for this compound in Patients with Type 2 Diabetes

| Dosage | Change in Fasting Plasma Glucose (FPG) from Baseline | Statistical Significance (p-value) |

| 200 mg once daily | Statistically and clinically significant reduction | p=0.0177 |

This 28-day, randomized, double-blind, placebo-controlled trial involved 105 patients.[4]

Table 3: 14-Day Clinical Trial Results for this compound in Patients with Poorly Controlled Type 2 Diabetes

| Dosage | Outcome |

| 50 mg, 200 mg, and 400 mg twice-daily | Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels |

| 200 mg and 400 mg twice-daily | Clinically and statistically significant reductions in fasting plasma glucose (FPG) |

This trial demonstrated the efficacy of twice-daily dosing.[6][7]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the gluconeogenesis pathway in the liver. FBPase is a key rate-limiting enzyme in this pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. By inhibiting FBPase, this compound effectively blocks a crucial step in the production of glucose from non-carbohydrate precursors.

Caption: Gluconeogenesis pathway inhibition by this compound.

Experimental Protocols

The identification and characterization of this compound as a potent and selective FBPase inhibitor involved a series of preclinical and clinical studies. Below are the detailed methodologies for key experiments.

FBPase Inhibition Assay (In Vitro)

The inhibitory activity of the active form of this compound (MB-07729) against FBPase was determined using a coupled-enzyme assay. This method measures the product of the FBPase reaction, fructose-6-phosphate, by converting it through a series of enzymatic reactions that ultimately result in a detectable change in absorbance.

Protocol:

-

Enzyme Source: Recombinant human, monkey, or rat FBPase is purified.

-

Assay Buffer: A suitable buffer (e.g., HEPES or Tris-HCl) at physiological pH is prepared, containing MgCl₂, a necessary cofactor for FBPase activity.

-

Coupling Enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase are added to the assay mixture.

-

Substrate and Cofactor: The reaction is initiated by the addition of the FBPase substrate, fructose-1,6-bisphosphate, and NADP⁺.

-

Inhibitor Addition: Varying concentrations of MB-07729 are pre-incubated with FBPase before the addition of the substrate.

-

Detection: The activity of FBPase is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH as a result of the coupled enzyme reactions.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition of FBPase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Glucose-Lowering Studies in Animal Models

The efficacy of this compound in lowering blood glucose levels was evaluated in rodent and non-human primate models of type 2 diabetes.

Zucker Diabetic Fatty (ZDF) Rat Model:

-

Animal Model: Male ZDF rats, a well-established model of obesity and type 2 diabetes, are used.

-

Acclimation: Animals are acclimated to the housing conditions and diet for a specified period.

-

Dosing: this compound is administered orally via gavage at various doses. A control group receives the vehicle.

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points before and after drug administration.

-

Glucose Measurement: Plasma glucose concentrations are determined using a glucose analyzer.

-

Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group and compared to the vehicle control.

Cynomolgus Monkey Model:

-

Animal Model: Cynomolgus monkeys, which can naturally develop metabolic characteristics similar to human type 2 diabetes, are used.

-

Baseline Measurements: Baseline fasting blood glucose levels are established for each animal.

-

Drug Administration: this compound is administered orally.

-

Monitoring: Blood glucose levels are monitored at regular intervals post-dosing.

-

Data Analysis: The effect of this compound on blood glucose is assessed by comparing post-dose levels to baseline and to a control group.

Experimental and Clinical Trial Workflow

The development of this compound followed a structured workflow from preclinical discovery to clinical evaluation.

Caption: Development workflow of this compound.

References

MB-07803: A Selective Fructose-1,6-Bisphosphatase Inhibitor for Type 2 Diabetes

An In-depth Technical Guide

Introduction

MB-07803 is a second-generation, orally bioavailable small molecule developed as a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[1][2] Elevated hepatic glucose production is a major contributor to hyperglycemia in patients with type 2 diabetes.[3][4] By targeting FBPase, this compound aims to directly reduce the overproduction of glucose in the liver, offering a therapeutic approach that is independent of insulin secretion or action.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

This compound was developed by Metabasis Therapeutics as a successor to a first-generation FBPase inhibitor, MB06322 (also known as CS-917).[2][7] While MB06322 demonstrated efficacy in lowering blood glucose, its development was halted due to a drug-drug interaction with metformin that led to an increased risk of lactic acidosis.[7][8] this compound was designed to have an improved pharmacokinetic profile and to mitigate the metabolic liabilities observed with its predecessor.[7][9]

Mechanism of Action

This compound is a prodrug that is metabolically converted to its active form, MB07729.[10] MB07729 acts as a potent, non-competitive, allosteric inhibitor of FBPase. FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate, a critical and rate-limiting step in gluconeogenesis.[11][12]

The active metabolite, MB07729, is an AMP mimetic, binding to the allosteric site of FBPase that is naturally regulated by adenosine monophosphate (AMP).[1][10][13] Binding of MB07729 to this site induces a conformational change in the enzyme, leading to a decrease in its catalytic activity.[14] This inhibition of FBPase reduces the flux through the gluconeogenesis pathway, thereby decreasing the rate of glucose synthesis from non-carbohydrate precursors such as lactate, pyruvate, glycerol, and amino acids.[11][15]

Signaling Pathway: Gluconeogenesis and FBPase Inhibition

Caption: The gluconeogenesis pathway and the site of action of this compound's active metabolite.

Prodrug Activation

Caption: Two-step enzymatic activation of the prodrug this compound to its active form, MB07729.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 / EC50 | Source |

| MB07729 (active form of this compound) | FBPase | Not Specified | 140 nM (EC50) | [16] |

| MB05032 (active form of CS-917) | FBPase | Enzymatic | 16 nM (IC50) | [17] |

| AMP (endogenous inhibitor) | FBPase | Enzymatic | 3.3 ± 0.1 µM | [10] |

Table 2: Preclinical Pharmacokinetics

| Compound | Parameter | Value | Species | Source |

| MB07729 | t1/2 (half-life) | 7.6 ± 2.9 h | Not Specified | [16] |

Table 3: Clinical Trial Dosing Regimens

| Trial Phase | Doses Administered | Frequency | Patient Population | Source |

| Phase 2a | 10, 50, 100, 200 mg | Once Daily | Type 2 Diabetes | [11] |

| Not Specified | 50, 200, 400 mg | Twice Daily | Type 2 Diabetes | [18] |

Preclinical and Clinical Development

Preclinical Evaluation

Preclinical studies positioned FBPase inhibitors as effective agents for reducing hyperglycemia. In diabetic rodent models, the first-generation inhibitor, MB06322, demonstrated a significant reduction in gluconeogenesis and endogenous glucose production, leading to lower blood glucose levels in both fasting and postprandial states.[17][19] These studies were conducted in Zucker diabetic fatty (ZDF) rats, a common model for type 2 diabetes.[20] It is anticipated that this compound underwent a similar preclinical evaluation, demonstrating improved properties over its predecessor.[9]

Clinical Trials

This compound progressed into clinical trials to evaluate its safety, tolerability, and efficacy in patients with type 2 diabetes.[1]

-

Phase I Trials: These initial studies in humans assessed the safety and pharmacokinetic profile of this compound.[1]

-

Phase IIa Trial: A 28-day, randomized, double-blind, placebo-controlled "proof-of-concept" study was conducted in 105 patients with type 2 diabetes.[11] Patients received once-daily oral doses of 10, 50, 100, or 200 mg of this compound or a placebo.[11] The trial met its primary endpoint, with the 200 mg dose group showing a statistically and clinically significant reduction in fasting plasma glucose compared to placebo.[11] The drug was also reported to be safe and well-tolerated, with an adverse event profile similar to placebo.[11][14]

-

A separate clinical trial evaluated twice-daily dosing of this compound (50 mg, 200 mg, and 400 mg) for 14 days in patients with poorly controlled type 2 diabetes.[18] This study demonstrated dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all doses.[18]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. However, based on standard methodologies for assessing FBPase inhibitors, the following protocols are representative of the likely approaches used.

FBPase Inhibition Assay (Coupled Enzyme Assay)

This in vitro assay measures the enzymatic activity of FBPase in the presence of an inhibitor.

-

Principle: The activity of FBPase is determined by measuring the production of fructose-6-phosphate. This is achieved by coupling the FBPase reaction to two other enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, NADP+, coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase), and purified FBPase.

-

Procedure: a. The reaction mixture, including varying concentrations of the inhibitor (e.g., MB07729), is pre-incubated. b. The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate. c. The change in absorbance at 340 nm over time is measured to determine the reaction rate. d. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Hepatocyte Gluconeogenesis Assay

This cell-based assay assesses the ability of an inhibitor to suppress glucose production in primary hepatocytes.[9][21]

-

Cell Culture: Primary hepatocytes are isolated from rats or humans and cultured in appropriate media.

-

Procedure: a. Cultured hepatocytes are washed and incubated in a glucose-free medium supplemented with gluconeogenic precursors (e.g., lactate and pyruvate).[21] b. The cells are treated with various concentrations of the test compound (e.g., this compound) for a defined period. c. At the end of the incubation, the concentration of glucose in the culture medium is measured using a colorimetric glucose assay kit. d. The reduction in glucose production in the presence of the inhibitor is quantified.

In Vivo Efficacy Study (ZDF Rat Model)

Animal models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, are used to evaluate the in vivo efficacy of FBPase inhibitors.[17][20]

-

Animal Model: Male ZDF rats with established hyperglycemia are used.

-

Procedure: a. Animals are fasted for a short period. b. A baseline blood glucose measurement is taken. c. The test compound (this compound) or vehicle is administered orally at various doses. d. Blood glucose levels are monitored at multiple time points post-dosing. e. The glucose-lowering effect of the compound is determined by comparing the blood glucose levels of the treated group to the vehicle control group.

Experimental Workflow

Caption: A typical workflow for the preclinical and clinical development of an FBPase inhibitor like this compound.

Conclusion

This compound represents a targeted therapeutic approach for the treatment of type 2 diabetes by selectively inhibiting FBPase, a key enzyme in hepatic gluconeogenesis. As a second-generation inhibitor, it was designed to overcome the limitations of its predecessor, demonstrating a favorable safety and efficacy profile in early-phase clinical trials. The ability of this compound to reduce fasting plasma glucose in patients with type 2 diabetes highlights the potential of FBPase inhibition as a viable strategy for glycemic control. Further clinical development would be necessary to fully establish its long-term safety and efficacy, as well as its potential role in combination with other antidiabetic agents.

References

- 1. Affinity labeling of the allosteric site of fructose 1,6-bisphosphatase with an AMP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. microbenotes.com [microbenotes.com]

- 6. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucose Production Assay in Primary Mouse Hepatocytes [en.bio-protocol.org]

- 8. Fructose 1,6-bisphosphatase Inhibitor Effective In Type 2 Diabetes - BioSpace [biospace.com]

- 9. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]

- 10. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-guided design of AMP mimics that inhibit fructose-1,6-bisphosphatase with high affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure of inhibited fructose-1,6-bisphosphatase from Escherichia coli: distinct allosteric inhibition sites for AMP and glucose 6-phosphate and the characterization of a gluconeogenic switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 16. A simple method to monitor hepatic gluconeogenesis and triglyceride synthesis following oral sugar tolerance test in obese adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]

The Rise and Rationale of MB-07803: A Second-Generation FBPase Inhibitor for Type 2 Diabetes

La Jolla, CA - In the landscape of therapeutic development for type 2 diabetes, the pursuit of novel mechanisms of action to achieve glycemic control has been a constant endeavor. MB-07803, a second-generation fructose-1,6-bisphosphatase (FBPase) inhibitor, emerged from this pursuit, offering a targeted approach to reducing excessive hepatic glucose production. Developed by Metabasis Therapeutics, this compound was designed to overcome the limitations of its predecessor, showcasing the iterative nature of drug discovery. This technical guide delves into the discovery, preclinical development, and clinical evaluation of this compound, providing a comprehensive overview for researchers and drug development professionals.

Fructose-1,6-bisphosphatase is a critical rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process that generates glucose from non-carbohydrate sources, primarily in the liver.[1] In individuals with type 2 diabetes, this pathway is often overactive, contributing significantly to hyperglycemia. By inhibiting FBPase, this compound directly targets this overproduction of glucose.[2]

This compound is an orally available prodrug of the potent, noncompetitive FBPase inhibitor, MB07729.[3] This strategic prodrug approach was a key feature of its design, aimed at improving its pharmacokinetic properties. The development of a second-generation inhibitor was necessitated by challenges encountered with the first-generation compound, CS-917 (also known as MB06322). A significant drug-drug interaction between CS-917 and metformin, a first-line therapy for type 2 diabetes, led to an increased risk of lactic acidosis. This adverse event was a major impetus for the development of this compound, which was engineered to have reduced metabolism and improved oral bioavailability, thereby mitigating the risk of this interaction.[3][4]

Preclinical Evaluation: Demonstrating Proof-of-Concept

The preclinical development of this compound involved a series of in vitro and in vivo studies to establish its mechanism of action, potency, and efficacy.

In Vitro Characterization

The inhibitory activity of the active metabolite of this compound, MB07729, against FBPase was a critical early assessment.

Table 1: In Vitro Potency of MB07729

| Parameter | Value |

| EC50 | 140 nM[3] |

Animal Models of Type 2 Diabetes

The Zucker diabetic fatty (ZDF) rat, a well-established model of obesity and type 2 diabetes, was instrumental in evaluating the in vivo efficacy of this compound.[5][6] These studies were designed to assess the glucose-lowering effects of the compound in a relevant disease model.

Clinical Development: Investigating Safety and Efficacy in Humans

The clinical development program for this compound progressed through Phase I and Phase IIa trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Phase I studies are the first step in human testing and are primarily designed to assess the safety and tolerability of a new drug candidate in healthy volunteers. These trials also provide initial pharmacokinetic data in humans.

Phase IIa Clinical Trial

A 28-day, randomized, double-blind, placebo-controlled Phase IIa trial was conducted to evaluate the efficacy and safety of this compound in patients with type 2 diabetes. The primary endpoint of this "proof-of-concept" study was the change in fasting plasma glucose (FPG) from baseline at day 28.[7] A total of 105 patients were enrolled and received once-daily oral doses of 10 mg, 50 mg, 100 mg, or 200 mg of this compound or placebo.[7]

The results of this trial were first publicly disclosed at the World Congress on Controversies to Consensus in Diabetes, Obesity and Hypertension (CODHy) in Barcelona, Spain.[8] The study successfully met its primary efficacy endpoint, demonstrating a statistically significant reduction in FPG at the 200 mg dose compared to placebo.[7] Importantly, this compound was found to be safe and well-tolerated across all dose groups.[7]

Following the initial Phase IIa study, a 14-day clinical trial was conducted in patients with poorly controlled type 2 diabetes. This study evaluated twice-daily dosing of this compound at 50 mg, 200 mg, and 400 mg. The results demonstrated dose-related, clinically meaningful, and statistically significant reductions in 24-hour weighted mean glucose levels at all doses.[2] Furthermore, clinically and statistically significant reductions in fasting plasma glucose were observed at the two highest doses.[2] The drug was considered safe at all tested doses and well-tolerated up to 200 mg twice-daily.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols for the key assays used in the development of this compound.

Fructose-1,6-Bisphosphatase (FBPase) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound's active metabolite (MB07729) against the FBPase enzyme.

Methodology: A common method for assessing FBPase activity is a coupled-enzyme assay.

-

Enzyme Source: Purified recombinant human or animal FBPase.

-

Substrate: Fructose-1,6-bisphosphate.

-

Assay Principle: The activity of FBPase is measured by detecting the production of fructose-6-phosphate. This is typically achieved by coupling the reaction to other enzymes, such as phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, which ultimately leads to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

-

Procedure:

-

The FBPase enzyme is incubated with varying concentrations of the test compound (MB07729).

-

The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate.

-

The rate of NADPH production is measured over time.

-

The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated.

-

Cell-Based Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in a cellular context.

Methodology: A common method involves the use of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

-

Cell Line: A relevant cell line, such as a human hepatocyte cell line (e.g., HepG2), would be used.

-

Assay Principle: Cells are incubated with the test compound and then with 2-NBDG. The amount of 2-NBDG taken up by the cells is quantified by measuring the fluorescence.

-

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are then treated with various concentrations of this compound for a specified period.

-

2-NBDG is added to the wells, and the cells are incubated to allow for glucose uptake.

-

After incubation, the cells are washed to remove any extracellular 2-NBDG.

-

The fluorescence intensity within the cells is measured using a fluorescence plate reader or microscope.

-

In Vivo Efficacy Studies in Zucker Diabetic Fatty (ZDF) Rats

Objective: To evaluate the glucose-lowering effects of this compound in a preclinical model of type 2 diabetes.

Methodology:

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats.

-

Study Design: Animals are randomly assigned to treatment groups (vehicle control and different doses of this compound).

-

Drug Administration: this compound is typically administered orally via gavage.

-

Endpoints:

-

Fasting Plasma Glucose (FPG): Blood samples are collected at various time points after drug administration to measure FPG levels.

-

Oral Glucose Tolerance Test (OGTT): After a period of treatment, an OGTT may be performed to assess the animal's ability to handle a glucose challenge.

-

HbA1c: At the end of the study, blood samples are collected to measure HbA1c, a marker of long-term glycemic control.

-

-

Procedure:

-

ZDF rats are acclimatized and baseline blood glucose levels are measured.

-

Animals are treated daily with either vehicle or this compound for a specified duration.

-

Blood glucose levels are monitored regularly throughout the study.

-

At the end of the treatment period, terminal blood samples and tissues may be collected for further analysis.

-

Signaling Pathways and Development Workflow

The development of this compound can be visualized through its mechanism of action within the gluconeogenesis pathway and the logical progression of its development.

Caption: Gluconeogenesis pathway and the inhibitory action of this compound.

Caption: Logical workflow for the development of this compound.

The journey of this compound from a second-generation concept to a clinical candidate with demonstrated efficacy highlights a systematic and rational approach to drug development. By understanding the limitations of a first-in-class compound, scientists at Metabasis Therapeutics were able to design a molecule with an improved safety and pharmacokinetic profile, ultimately providing a promising new therapeutic avenue for the management of type 2 diabetes. Although the development of this compound did not lead to a marketed drug, the insights gained from its discovery and clinical evaluation have contributed valuable knowledge to the field of metabolic disease research.

References

- 1. apexbt.com [apexbt.com]

- 2. biospace.com [biospace.com]

- 3. Metabasis Therapeutics, Inc. Presents the Discovery of Its Second-Generation FBPase Inhibitor, MB07803, at the 235th American Chemical Society National Meeting - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. Difference in the Pharmacokinetics and Hepatic Metabolism of Antidiabetic Drugs in Zucker Diabetic Fatty and Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Results from Metabasis Therapeutics, Inc.’s Phase 2a Clinical Trial for MB07803 Show Statistically Significant Reductions in FPG, as Well as Safety and Tolerability - BioSpace [biospace.com]

An In-depth Technical Guide to MB-07803: A Second-Generation Fructose-1,6-Bisphosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MB-07803 is a novel, second-generation, orally bioavailable prodrug developed for the treatment of type 2 diabetes mellitus. It acts as a selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway. By inhibiting FBPase, this compound aims to reduce excessive endogenous glucose production, a primary contributor to hyperglycemia in diabetic patients. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to this compound. Detailed experimental methodologies and signaling pathways are also presented to facilitate further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound is chemically described as ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate.[1] It is a small molecule with the molecular formula C24H37N4O7PS.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H37N4O7PS | --INVALID-LINK--[1] |

| Molecular Weight | 556.6 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate | --INVALID-LINK--[1] |

| CAS Number | 882757-24-6 | --INVALID-LINK--[1] |

| Solubility | Soluble in DMSO | MyBioSource |

Pharmacology and Mechanism of Action

This compound is a prodrug that is converted in vivo to its active metabolite, MB07729.[2] MB07729 is a potent and selective non-competitive inhibitor of fructose-1,6-bisphosphatase (FBPase).[3] FBPase is a critical rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver.[1] In patients with type 2 diabetes, this pathway is often overactive, leading to excessive hepatic glucose output and hyperglycemia.

By inhibiting FBPase, MB07729 reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, thereby decreasing the rate of gluconeogenesis and lowering blood glucose levels.[1]

Table 2: Pharmacological Properties of this compound and its Active Metabolite

| Parameter | Value | Species | Source |

| EC50 (MB07729) | 140 nM | - | MyBioSource |

| IC50 (MB07729) | 31 nM | Human | MedChemExpress[3] |

| IC50 (MB07729) | 121 nM | Monkey | MedChemExpress[3] |

| IC50 (MB07729) | 189 nM | Rat | MedChemExpress[3] |

| Half-life (t1/2) of this compound | 7.6 +/- 2.9 h | - | MyBioSource |

| Oral Bioavailability | Good across species (rat, dog, monkey) | Preclinical | Royal Society of Chemistry[4] |

Signaling Pathway: Inhibition of Gluconeogenesis

The following diagram illustrates the hepatic gluconeogenesis pathway and the point of inhibition by the active metabolite of this compound.

Prodrug Activation and Experimental Workflow

Prodrug Activation

This compound is designed as a prodrug to enhance its oral bioavailability. In vivo, it is enzymatically converted to the active FBPase inhibitor, MB07729. The likely activation pathway involves hydrolysis of the ester and amide bonds.

Experimental Workflow

The development of this compound followed a structured workflow from discovery to clinical evaluation.

Experimental Protocols

The following are representative protocols for key experiments in the evaluation of this compound, based on standard methodologies in the field.

FBPase Inhibition Assay (Colorimetric)

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against FBPase.

-

Reagents and Materials:

-

Purified FBPase enzyme

-

Fructose-1,6-bisphosphate (substrate)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)

-

NADP+

-

Test compound (this compound or its active metabolite) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, coupling enzymes, and NADP+ in each well of the microplate.

-

Add varying concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiate the reaction by adding the FBPase enzyme and fructose-1,6-bisphosphate substrate.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP+ to NADPH.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats

ZDF rats are a common animal model for type 2 diabetes. This protocol outlines a general procedure for assessing the glucose-lowering effects of this compound.

-

Animals and Acclimatization:

-

Male ZDF rats (e.g., 8-10 weeks old)

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Provide standard chow and water ad libitum.

-

-

Experimental Design:

-

Divide the rats into multiple groups (e.g., n=8-10 per group):

-

Vehicle control group (e.g., carboxymethylcellulose)

-

This compound treatment groups at different dose levels (e.g., 10, 50, 100, 200 mg/kg)

-

-

Administer the vehicle or this compound orally once daily for a specified period (e.g., 28 days).

-

-

Measurements:

-

Monitor body weight and food intake regularly.

-

Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly).

-

Measure fasting plasma glucose (FPG) levels after an overnight fast.

-

At the end of the study, an oral glucose tolerance test (OGTT) may be performed to assess glucose disposal.

-

Plasma insulin and other relevant biomarkers can also be measured.

-

-

Data Analysis:

-

Analyze the changes in FPG and other parameters over time for each group.

-

Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Clinical Trial Data

This compound has undergone Phase 2a clinical trials.

Table 3: Summary of Phase 2a Clinical Trial Results

| Parameter | Details | Source |

| Study Design | Randomized, double-blind, placebo-controlled, 28-day trial | Fierce Biotech[5] |

| Patient Population | 105 patients with type 2 diabetes | Fierce Biotech[5] |

| Dosage Regimens | 10, 50, 100, or 200 mg once daily | Fierce Biotech[5] |

| Primary Efficacy Endpoint | Change in fasting plasma glucose (FPG) at day 28 from baseline | Fierce Biotech[5] |

| Key Findings | Statistically significant reduction in FPG at the 200 mg dose (p=0.0177) | Fierce Biotech[5] |

| Safety and Tolerability | Safe and well-tolerated at all tested doses. No reported hyperlacticemia. | Fierce Biotech[5] |

Another clinical trial involving twice-daily administration for 14 days in patients with poorly controlled type 2 diabetes also showed dose-related, statistically significant reductions in 24-hour weighted mean glucose levels at doses of 50 mg, 200 mg, and 400 mg.[6]

Conclusion

This compound is a promising second-generation FBPase inhibitor that has demonstrated significant glucose-lowering effects in both preclinical models and clinical trials in patients with type 2 diabetes. Its mechanism of action, targeting the overactive hepatic gluconeogenesis pathway, represents a targeted approach to managing hyperglycemia. The data presented in this technical guide, including its chemical properties, pharmacological profile, and clinical efficacy, provide a solid foundation for further research and development of this class of therapeutic agents. The detailed methodologies and pathway diagrams offer valuable resources for scientists and researchers working to advance the treatment of type 2 diabetes.

References

- 1. eptrading.co.jp [eptrading.co.jp]

- 2. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. books.rsc.org [books.rsc.org]

- 5. microbenotes.com [microbenotes.com]

- 6. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: A Comparative Analysis of MB-07803 and First-Generation FBPase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway, has been a focal point for the development of therapeutics for type 2 diabetes. Inhibition of hepatic FBPase presents a direct mechanism for reducing excessive endogenous glucose production. This technical guide provides a comprehensive comparison of the second-generation FBPase inhibitor, MB-07803, and its predecessors, the first-generation FBPase inhibitors. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols for their evaluation. Visualizations of key biological pathways and experimental workflows are included to facilitate a deeper understanding of the science underpinning these compounds.

Introduction: The Role of FBPase in Gluconeogenesis

Gluconeogenesis is the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver. In individuals with type 2 diabetes, this pathway is often dysregulated, leading to excessive hepatic glucose output and contributing to hyperglycemia.[1] Fructose-1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate, a critical and rate-limiting step in gluconeogenesis.[2][3] Its pivotal role makes it an attractive target for therapeutic intervention.

Both first and second-generation inhibitors of FBPase have been developed to allosterically target the enzyme, mimicking the natural inhibitory action of adenosine monophosphate (AMP).[4] This guide will explore the evolution of these inhibitors, with a particular focus on the advancements offered by the second-generation compound, this compound.

Signaling Pathway: Gluconeogenesis and FBPase Inhibition

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the point of intervention for FBPase inhibitors.

Comparative Analysis: this compound vs. First-Generation Inhibitors

The development of FBPase inhibitors has seen a clear progression from first to second-generation compounds, with improvements in potency, selectivity, and pharmacokinetic profiles.

First-Generation FBPase Inhibitors

The initial wave of FBPase inhibitors primarily focused on mimicking the allosteric inhibition of AMP. A notable example is CS-917 (also known as MB06322), a prodrug of MB05032 .[4][5] Other early-stage inhibitors included compounds from the anilinoquinazoline and benzoxazole-2-benzene-sulfonamide series.[1][2]

While demonstrating proof-of-concept in preclinical models, the development of some first-generation inhibitors was hampered by issues such as modest potency and off-target effects. A significant concern that arose during clinical trials of a first-generation inhibitor was the observation of elevated lactate levels, particularly when co-administered with metformin.[6][7]

Second-Generation FBPase Inhibitor: this compound

This compound is a second-generation FBPase inhibitor, developed as a prodrug of MB07729 , with an improved pharmacokinetic profile.[3][8] A key objective in the design of this compound was to mitigate the risk of lactic acidosis observed with its predecessors.[7] this compound was engineered to be resistant to N-acetylation, a metabolic pathway that was implicated in the drug-drug interaction with metformin.[7]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and key first-generation FBPase inhibitors.

Table 1: In Vitro Potency of FBPase Inhibitors (Active Forms)

| Compound | Target | IC50 (nM) | Notes |

| MB07729 (Active form of this compound) | Human FBPase | 31[9] | Second-generation inhibitor. |

| Monkey FBPase | 121[9] | ||

| Rat FBPase | 189[9] | ||

| MB05032 (Active form of CS-917) | Human Liver FBPase | 16[4] | First-generation inhibitor. |

| Rat Liver FBPase | 61[4] | ||

| Anilinoquinazoline (Compound 53) | FBPase-1 | 570[2] | First-generation, binds to a novel allosteric site. |

| Benzoxazole-2-benzene-sulfonamide (Compound 17) | FBPase-1 | - | Exhibited good bioavailability in rats.[2] |

Table 2: Preclinical and Clinical Observations

| Compound | Animal Model / Clinical Phase | Key Findings | Reference |

| This compound | Diabetic Rodents & Cynomolgus Monkeys | Lowered blood glucose. | [9] |

| Phase I/II Clinical Trials | Generally well-tolerated; reduced fasting plasma glucose. No significant increase in lactate levels reported. | [8] | |

| CS-917 | Zucker Diabetic Fatty (ZDF) Rats | Inhibited gluconeogenesis by ~70% and reduced blood glucose.[10] | [10] |

| Phase I Clinical Trial (with Metformin) | Elevated blood lactate levels observed. | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of FBPase inhibitors.

FBPase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FBPase.

Protocol Details:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human FBPase in a suitable buffer.

-

Prepare a stock solution of fructose-1,6-bisphosphate.

-

Prepare serial dilutions of the test inhibitor (e.g., MB07729 or MB05032) in the assay buffer.

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2).

-

Prepare a solution containing the coupling enzymes, phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH), and NADP+.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, coupling enzymes, NADP+, and the various concentrations of the inhibitor.

-

Add the purified FBPase to each well and pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding a saturating concentration of fructose-1,6-bisphosphate to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a plate reader. This measures the production of NADPH, which is proportional to the FBPase activity.

-

-

Data Analysis:

-

Calculate the initial rate (velocity) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hepatic Glucose Production Assay in Primary Hepatocytes

This protocol outlines the measurement of gluconeogenesis in primary hepatocytes treated with FBPase inhibitors.

Protocol Details:

-

Hepatocyte Isolation and Culture:

-

Isolate primary hepatocytes from rats or mice using a collagenase perfusion method.

-

Plate the hepatocytes on collagen-coated plates and allow them to attach.

-

-

Inhibitor Treatment and Glucose Production:

-

Wash the cells and replace the medium with a glucose-free medium containing gluconeogenic precursors (e.g., lactate and pyruvate).

-

Add varying concentrations of the test inhibitor to the wells.

-

Incubate the cells for a defined period (e.g., 3-6 hours).

-

-

Glucose Measurement and Data Analysis:

-

Collect the supernatant from each well.

-

Measure the glucose concentration in the supernatant using a commercially available glucose assay kit.

-

Normalize the glucose production to the total protein content in each well.

-

Plot the normalized glucose production against the inhibitor concentration to determine the inhibitory effect.

-

In Vivo Efficacy Study in a Diabetic Animal Model (ZDF Rats)

This protocol describes a typical in vivo study to assess the glucose-lowering effects of FBPase inhibitors in Zucker Diabetic Fatty (ZDF) rats, a common model for type 2 diabetes.[10]

Protocol Details:

-

Animal Model and Acclimatization:

-

Use male ZDF rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.

-

Acclimatize the animals to the housing conditions for at least one week before the study.

-

-

Drug Administration and Blood Sampling:

-

Administer the test compound (e.g., this compound or CS-917) or vehicle control orally via gavage.

-

Collect blood samples from the tail vein at various time points before and after drug administration.

-

-

Biochemical Analysis:

-

Measure blood glucose levels using a glucometer.

-

Optionally, measure plasma insulin and lactate levels using appropriate assay kits.

-

-

Data Analysis:

-

Plot the mean blood glucose concentrations over time for each treatment group.

-

Calculate the area under the curve (AUC) for the blood glucose profiles to assess the overall glucose-lowering effect.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Mechanism of Action: Allosteric Inhibition

The primary mechanism of action for both first and second-generation FBPase inhibitors discussed here is allosteric inhibition. They bind to the AMP binding site, which is distinct from the active site where fructose-1,6-bisphosphate binds. This binding induces a conformational change in the enzyme, leading to a decrease in its catalytic activity.

Conclusion

The development of FBPase inhibitors represents a targeted approach to managing hyperglycemia in type 2 diabetes by directly addressing the issue of excessive hepatic glucose production. The evolution from first-generation inhibitors to the second-generation compound, this compound, highlights significant progress in drug design, leading to improved pharmacokinetic properties and a potentially better safety profile. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and development of this promising class of therapeutic agents. The continued exploration of FBPase inhibitors holds the potential to provide a valuable addition to the armamentarium for the treatment of type 2 diabetes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Benzoxazole benzenesulfonamides as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric inhibition of fructose-1,6-bisphosphatase by anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

MB-07803: A Second-Generation FBPase Inhibitor for the Regulation of Hepatic Glucose Output

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MB-07803 is a second-generation, orally bioavailable prodrug developed for the treatment of type 2 diabetes mellitus. Its therapeutic rationale is centered on the direct inhibition of hepatic gluconeogenesis, a primary contributor to hyperglycemia in diabetic patients. This compound acts by targeting fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in the gluconeogenic pathway. By inhibiting FBPase, this compound effectively reduces the overproduction of glucose by the liver. Clinical data, although limited, has demonstrated dose-dependent reductions in daily blood glucose levels and fasting plasma glucose in patients with type 2 diabetes. This guide provides a comprehensive overview of the mechanism of action, available clinical data, and the underlying scientific principles of this compound's role in regulating hepatic glucose output.

Introduction: The Role of Hepatic Glucose Output in Type 2 Diabetes

In a healthy individual, the liver plays a crucial role in maintaining glucose homeostasis by producing glucose during fasting periods (via gluconeogenesis and glycogenolysis) and storing it after meals.[1] However, in patients with type 2 diabetes, hepatic glucose production is often excessively high, contributing significantly to the chronic hyperglycemia that characterizes the disease.[2] One of the key pathways responsible for this overproduction is gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate carbon substrates.[2]

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis.[2] As such, FBPase represents a logical and attractive target for therapeutic intervention in type 2 diabetes. Inhibition of this enzyme is expected to directly reduce the rate of hepatic glucose output, thereby lowering blood glucose levels.

This compound: A Prodrug Approach to FBPase Inhibition

This compound was developed by Metabasis Therapeutics as a second-generation FBPase inhibitor. It is a prodrug that is converted in vivo to its active form, MB07729.[3] This prodrug strategy was designed to improve upon the pharmacokinetic properties of earlier FBPase inhibitors. Notably, this compound was developed to address a drug-drug interaction observed with a first-generation FBPase inhibitor, MB06322 (also known as CS-917), which led to elevated blood lactate levels when co-administered with metformin.

Mechanism of Action: Targeting a Key Gluconeogenic Enzyme

The primary mechanism of action of this compound is the inhibition of hepatic FBPase by its active metabolite. By blocking this enzyme, this compound effectively curtails the gluconeogenic pathway, leading to a reduction in the production and release of glucose from the liver. This targeted action is designed to lower blood glucose levels in individuals with type 2 diabetes, where excessive hepatic glucose output is a major pathophysiological feature.[4]

Caption: Signaling pathway of this compound's active form inhibiting FBPase in gluconeogenesis.

Clinical Data: Efficacy in Type 2 Diabetes

A phase 2a clinical trial of this compound was conducted in patients with poorly controlled type 2 diabetes. The study evaluated the safety and efficacy of twice-daily oral administration of this compound over a 14-day period.[4] The available data from a 2009 press release are summarized below.

Table 1: Summary of Phase 2a Clinical Trial Results for this compound

| Dose Group (twice-daily) | Primary Outcome Measures | Safety and Tolerability |

| 50 mg | Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels. | Considered safe and well tolerated. |

| 200 mg | Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels. Clinically and statistically significant reductions in fasting plasma glucose (FPG). | Considered safe and well tolerated. |

| 400 mg | Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels. Clinically and statistically significant reductions in fasting plasma glucose (FPG). | Tolerability data not specified in the press release. |

Note: Specific quantitative data (e.g., percentage reductions, p-values) were not detailed in the publicly available press release.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, a general methodology for assessing the efficacy of an FBPase inhibitor like this compound would likely involve the following steps:

Table 2: Representative Experimental Protocols

| Experiment Type | Methodology |

| In Vitro Enzyme Inhibition Assay | 1. Recombinant human FBPase is purified. 2. The enzyme is incubated with its substrate, fructose-1,6-bisphosphate, in the presence of varying concentrations of the active form of this compound. 3. The rate of product formation (fructose-6-phosphate or inorganic phosphate) is measured, typically using a colorimetric or fluorometric assay. 4. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated. |

| Cell-Based Hepatic Glucose Output Assay | 1. Primary hepatocytes or a relevant hepatoma cell line (e.g., HepG2) are cultured. 2. Cells are stimulated to produce glucose by providing gluconeogenic precursors (e.g., lactate and pyruvate). 3. The cells are treated with varying concentrations of this compound. 4. The amount of glucose released into the culture medium is quantified using a glucose assay. |

| In Vivo Animal Models of Diabetes | 1. A diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats) is used. 2. Animals are treated orally with this compound or a vehicle control. 3. Blood glucose levels are monitored over time. 4. Oral glucose tolerance tests (OGTT) or pyruvate tolerance tests (PTT) may be performed to assess the drug's effect on glucose disposal and gluconeogenesis, respectively. |

| Phase 2a Clinical Trial | 1. A randomized, double-blind, placebo-controlled study design is employed in patients with type 2 diabetes. 2. Patients are assigned to different dose cohorts of this compound or a placebo. 3. The primary endpoints would typically include the change from baseline in HbA1c and fasting plasma glucose. 4. Secondary endpoints could include changes in 24-hour glucose profiles (measured via continuous glucose monitoring), body weight, and lipid profiles. 5. Safety and tolerability are assessed through the monitoring of adverse events, clinical laboratory tests, and vital signs. |

Visualizing Workflows and Logical Relationships

Caption: A representative workflow for the screening and identification of FBPase inhibitors.

Caption: The developmental logic and prodrug strategy of this compound.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for the management of type 2 diabetes by directly inhibiting hepatic glucose production. Its mechanism of action as an FBPase inhibitor is well-grounded in the pathophysiology of the disease. The limited available clinical data suggests that this compound is effective in reducing hyperglycemia in patients with type 2 diabetes. However, the lack of more recent and detailed public data on the development of this compound makes its current status unclear. Further research and clinical trials would be necessary to fully elucidate its long-term efficacy, safety profile, and potential place in the therapeutic arsenal for type 2 diabetes. The development of second-generation FBPase inhibitors like this compound highlights the ongoing efforts to identify novel therapeutic strategies that address the core metabolic defects in this complex disease.

References

- 1. Fructose-1, 6-Bisphosphatase Inhibitors for Reducing Excessive Endogenous Glucose Production in Type 2 Diabetes [ouci.dntb.gov.ua]

- 2. Results from Metabasis Therapeutics, Inc.’s Phase 2a Clinical Trial for MB07803 Show Statistically Significant Reductions in FPG, as Well as Safety and Tolerability - BioSpace [biospace.com]

- 3. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabasis Therapeutics, Inc. Announces Positive Results in a Clinical Trial of MB07803 in Patients with Poorly Controlled Type 2 Diabetes - BioSpace [biospace.com]

Investigational Studies on MB-07803: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB-07803 is a second-generation, orally available prodrug developed by Metabasis Therapeutics for the treatment of type 2 diabetes. It is a selective, non-competitive inhibitor of the hepatic enzyme fructose-1,6-bisphosphatase (FBPase), a key regulator of gluconeogenesis.[1][2][3] By inhibiting FBPase, this compound was designed to reduce excessive endogenous glucose production, a major contributor to hyperglycemia in patients with type 2 diabetes.[4][5] This document provides a comprehensive overview of the available data from investigational studies on this compound.

Core Mechanism of Action

This compound's therapeutic rationale is centered on the inhibition of FBPase, a critical enzyme in the gluconeogenesis pathway. Gluconeogenesis is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates, primarily in the liver. In individuals with type 2 diabetes, this pathway is often overactive, leading to elevated fasting and postprandial blood glucose levels.

This compound is a prodrug that is converted to its active form, MB07729, which then allosterically inhibits FBPase. This inhibition is designed to be independent of insulin levels, offering a complementary mechanism to other antidiabetic agents. The active metabolite, MB07729, has a reported EC50 of 140 nM for FBPase.[5]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting hepatic gluconeogenesis.

Preclinical and Clinical Investigational Data

This compound progressed through Phase I and Phase II clinical trials. The development aimed to improve upon a first-generation FBPase inhibitor, MB06322 (CS-917), which was associated with an increased risk of lactic acidosis, particularly when combined with metformin.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials of this compound. It is important to note that detailed data from these studies have not been extensively published in peer-reviewed literature, and the information is primarily derived from company press releases and presentations.

Table 1: Phase 2a Clinical Trial - Once-Daily Dosing (28 Days)

| Parameter | Placebo | 10 mg | 50 mg | 100 mg | 200 mg |

| Number of Patients | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Baseline Fasting Plasma Glucose (FPG), mean (mg/dL) | 187 (overall study population) | 187 (overall study population) | 187 (overall study population) | 187 (overall study population) | 187 (overall study population) |

| Baseline HbA1c, mean (%) | 8.2 (overall study population) | 8.2 (overall study population) | 8.2 (overall study population) | 8.2 (overall study population) | 8.2 (overall study population) |

| Change in FPG from Baseline at Day 28 | Not Reported | Not Reported | Not Reported | Not Reported | Statistically Significant Reduction (p=0.0177)[4] |

| Adverse Events | Similar to placebo | Similar to placebo | Similar to placebo | Similar to placebo | Similar to placebo[4] |

| Incidence of Hyperlacticemia | No patients experienced hyperlacticemia[4] | No patients experienced hyperlacticemia[4] | No patients experienced hyperlacticemia[4] | No patients experienced hyperlacticemia[4] | No patients experienced hyperlacticemia[4] |

Table 2: Clinical Trial in Poorly Controlled Type 2 Diabetes - Twice-Daily Dosing (14 Days)

| Parameter | Placebo | 50 mg BID | 200 mg BID | 400 mg BID |

| Change in 24-hour Weighted Mean Glucose | Not Reported | Statistically Significant Reduction | Statistically Significant Reduction | Statistically Significant Reduction |

| Change in Fasting Plasma Glucose (FPG) | Not Reported | Not Statistically Significant | Statistically Significant Reduction | Statistically Significant Reduction |

| Safety and Tolerability | Not Reported | Well tolerated | Well tolerated | Tolerability issues reported |

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials are not publicly available. However, based on press releases and clinical trial registry information, the general design of the key Phase 2a study can be outlined.

Phase 2a "Proof-of-Concept" Study (Once-Daily Dosing)

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Study Duration: 28 days.

-

Patient Population: Approximately 105 patients with type 2 diabetes.

-

Inclusion Criteria (General): Patients with a mean baseline fasting plasma glucose of 187 mg/dL and a mean baseline HbA1c of 8.2%.

-

Intervention: Patients received either placebo or this compound at oral doses of 10, 50, 100, or 200 mg once daily.

-

Primary Efficacy Endpoint: Change in fasting plasma glucose (FPG) from baseline at day 28.

-

Safety Assessments: Monitoring of adverse events, including fasting lactate levels.

Experimental Workflow Diagram

Caption: Generalized workflow for the Phase 2a clinical trial of this compound.

Summary and Conclusion

This compound was a promising investigational drug for type 2 diabetes that targeted a key pathway of glucose overproduction. Clinical studies suggested that it could effectively lower fasting plasma glucose at a once-daily dose of 200 mg and reduce 24-hour mean glucose levels with twice-daily dosing. The drug appeared to be safe and well-tolerated at the doses tested in the Phase 2a trial, with no reported incidents of hyperlacticemia.

Despite these encouraging early results, the development of this compound did not proceed to later stages, and as a result, a comprehensive dataset from large-scale, long-term studies is not available in the public domain. The information presented here is a synthesis of the publicly disclosed data and provides a technical overview of the investigational work conducted on this FBPase inhibitor. Further research into FBPase inhibition as a therapeutic strategy for metabolic diseases may build upon the insights gained from the this compound program.

References

- 1. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impaired Fasting Plasma Glucose and Type 2 Diabetes Are Related to the Risk of Out-of-Hospital Sudden Cardiac Death and All-Cause Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

MB-07803: A Deep Dive into its Effects on Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MB-07803 is a second-generation, orally available prodrug of a potent and selective inhibitor of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway. Developed to address the metabolic liabilities of its predecessor, MB06322, this compound has demonstrated a promising preclinical and clinical profile for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on glucose and lipid metabolism, and detailed experimental protocols from key studies.

Core Mechanism of Action: Inhibition of Hepatic Gluconeogenesis

This compound exerts its glucose-lowering effect by directly targeting and inhibiting fructose-1,6-bisphosphatase (FBPase) in the liver.[1][2] FBPase is a critical rate-limiting enzyme in the gluconeogenesis pathway, which is the process of generating glucose from non-carbohydrate precursors. In patients with type 2 diabetes, excessive hepatic glucose production is a major contributor to hyperglycemia.[3] By inhibiting FBPase, this compound effectively blocks this pathway, leading to a reduction in the liver's output of glucose.[1][2]

This compound is a prodrug that is converted in vivo to its active metabolite. This strategic design enhances its oral bioavailability and pharmacokinetic properties. The development of this compound was prompted by the discovery of a drug-drug interaction with metformin observed with the first-generation FBPase inhibitor, MB06322, which led to elevated lactate levels.[3] this compound was specifically designed to have a reduced metabolic susceptibility that mitigates this risk.[3]

Effects on Glucose Metabolism: Preclinical and Clinical Evidence

Preclinical Studies in a Rodent Model of Type 2 Diabetes

While specific preclinical data for this compound is not publicly available, studies on its predecessor, MB06322, in Zucker diabetic fatty (ZDF) rats provide valuable insights into the effects of FBPase inhibition.

In a study involving male ZDF rats, a single oral dose of MB06322 resulted in a significant, dose-dependent decrease in plasma glucose levels.[4][5] Notably, this glucose-lowering effect was observed to be independent of insulin levels.[5]

Table 1: Preclinical Efficacy of the FBPase Inhibitor MB06322 in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Vehicle | MB06322 | % Change vs. Vehicle |

| Gluconeogenesis Inhibition | - | - | 70% |

| Endogenous Glucose Production | - | - | -46% |

| Blood Glucose Reduction | - | >200 mg/dL reduction | - |

Data from a study on the first-generation FBPase inhibitor, MB06322.[6][7]

Clinical Efficacy in Patients with Type 2 Diabetes